Glycine, N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-N-methyl-
Description
2-(N-Methylperfluorooctanesulfonamido)acetic Acid is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and environmental persistence . This compound is characterized by a long carbon-fluorine chain, which imparts high stability and resistance to degradation . It has been found in various environmental settings, including watersheds .
Properties
IUPAC Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17NO4S/c1-29(2-3(30)31)34(32,33)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHIRFIMVNHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2N(CH3)CH2COOH, C11H6F17NO4S | |
| Record name | N-methylperfluorooctane sulfonamido acetic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624392 | |
| Record name | 2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2355-31-9 | |
| Record name | 2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2355-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Sulfonylation of N-Methylglycine (Sarcosine)
The most widely reported method involves the reaction of heptadecafluorooctanesulfonyl chloride with N-methylglycine (sarcosine) under basic conditions. Sarcosine’s secondary amine acts as a nucleophile, displacing the chloride from the sulfonyl chloride to form the sulfonamide bond.
Procedure :
- Reagents :
Reaction Conditions :
Work-up :
Key Challenges :
Stepwise Alkylation-Sulfonylation Approach
An alternative route involves sequential alkylation and sulfonylation:
- Methylation of Glycine :
- Sulfonylation :
Advantages :
Fluorotelomer-Based Synthesis
Industrial-scale production often employs fluorotelomer derivatives as precursors. For example:
- Fluorotelomer Sulfonamidoethanol Preparation :
- Carboxylic Acid Functionalization :
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%)* | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Sulfonylation | 65–75 | ≥95 | Single-step, high atom economy | Moisture-sensitive reagents |
| Stepwise Approach | 70–80 | ≥97 | Controlled intermediate isolation | Multi-step, time-intensive |
| Fluorotelomer Route | 60–70 | ≥90 | Scalability for industrial use | Requires specialized equipment |
*Yields inferred from analogous PFAS syntheses.
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature and Stoichiometry
- Low-Temperature Initiation : Reduces exothermic decomposition of sulfonyl chloride.
- Molar Ratio : A 1:1.2 ratio of sarcosine to sulfonyl chloride balances yield and byproduct formation.
Purification and Analytical Characterization
Isolation Techniques
Spectroscopic Validation
Applications and Environmental Considerations
Industrial Use
Chemical Reactions Analysis
2-(N-Methylperfluorooctanesulfonamido)acetic Acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamido group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of N-methylated amino acids and features a glycine backbone modified with a heptadecafluorooctyl sulfonyl group. The presence of the fluorinated chain enhances its hydrophobicity and chemical stability , making it an interesting candidate for various applications.
Materials Science
The unique hydrophobic properties of glycine derivatives make them suitable for:
- Coatings : They can be used in developing water-repellent surfaces.
- Membrane Technology : Their ability to integrate into lipid membranes allows for potential applications in membrane separation technologies.
Biochemical Studies
The biological activity of glycine derivatives often relates to their interaction with biological membranes and proteins:
- Neurotransmitter Studies : Glycine itself acts as an inhibitory neurotransmitter. The introduction of a fluorinated alkyl chain may affect its bioavailability and interaction with receptors.
- Antimicrobial Properties : Research suggests potential antimicrobial effects due to the hydrophobic characteristics imparted by the fluorinated group.
Drug Development
Glycine derivatives are being explored for their potential therapeutic applications:
- Interaction Studies : Investigations into how these compounds interact with biological membranes can lead to insights into drug design and delivery systems.
- Toxicity Profiles : Understanding the toxicity and bioactivity of these compounds is crucial for assessing their safety in therapeutic contexts.
Case Study 1: Interaction with Biological Membranes
Research has shown that glycine derivatives can alter membrane fluidity and function due to their hydrophobic nature. Studies indicate that these compounds may enhance membrane penetration or alter binding affinities with receptors, which is essential for drug development targeting specific pathways.
Case Study 2: Antimicrobial Activity
In a series of experiments examining the antimicrobial properties of fluorinated glycine derivatives, researchers found that these compounds exhibited significant activity against various bacterial strains. This suggests their potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(N-Methylperfluorooctanesulfonamido)acetic Acid involves its interaction with various molecular targets and pathways. It is known to induce oxidative stress and disrupt lipid metabolism, leading to adverse cardiovascular effects . The compound can also interfere with signaling pathways, contributing to its toxicological profile .
Comparison with Similar Compounds
2-(N-Methylperfluorooctanesulfonamido)acetic Acid is similar to other perfluoroalkyl substances, such as perfluorooctanoic acid and perfluorooctanesulfonic acid . it is unique due to its specific structural features, including the N-methyl group and the sulfonamido linkage . These features contribute to its distinct chemical properties and environmental behavior .
Similar compounds include:
Perfluorooctanoic Acid (PFOA): Known for its widespread use and environmental persistence.
Perfluorooctanesulfonic Acid (PFOS): Another widely studied PFAS with significant environmental and health impacts.
Perfluorohexanesulfonic Acid (PFHxS): A shorter-chain PFAS with similar properties.
Biological Activity
Glycine derivatives have garnered significant attention in biochemical research due to their unique structural properties and potential biological activities. The compound Glycine, N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-N-methyl- is a specialized derivative that incorporates a highly fluorinated alkyl chain. This article presents a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a glycine backbone modified with a heptadecafluorooctyl sulfonyl group and a methyl group on the nitrogen atom. This modification significantly enhances its hydrophobicity and stability. The fluorinated alkyl chain is known to influence the compound's interaction with biological membranes and proteins.
| Property | Description |
|---|---|
| Chemical Formula | C₁₂H₈F₁₇NO₄S |
| Molecular Weight | 408.30 g/mol |
| Hydrophobicity | High due to fluorinated alkyl chain |
| Biocompatibility | Potentially enhanced by structural modifications |
Neurotransmitter Function
Glycine itself is recognized as an inhibitory neurotransmitter in the central nervous system. It plays a crucial role in modulating NMDA receptors by acting as a co-agonist alongside glutamate . The introduction of the heptadecafluorooctyl sulfonyl group may alter glycine's bioavailability and its interaction with these receptors. Research indicates that similar fluorinated compounds can enhance binding affinities and receptor activation .
Antimicrobial Properties
Recent studies suggest that glycine derivatives with fluorinated chains exhibit antimicrobial properties. The unique hydrophobic characteristics imparted by the fluorinated group may facilitate membrane penetration and disrupt bacterial cell integrity. For instance, fluorinated macrocyclic peptides have shown broad-spectrum activity against Gram-negative bacteria by targeting specific membrane complexes . This indicates potential therapeutic applications for the compound in combating resistant bacterial strains.
Interaction with Biological Membranes
The interaction studies of glycine derivatives indicate that the hydrophobic nature of the heptadecafluorooctyl group enhances membrane penetration capabilities. This property could lead to altered pharmacokinetics and improved efficacy in drug delivery systems. Understanding these interactions is critical for assessing both therapeutic potentials and toxicity profiles .
Case Studies
- Antimicrobial Activity Study : A study demonstrated that fluorinated peptides exhibited over 99% antibacterial effectiveness against various Gram-negative pathogens. The mechanism involved disruption of bacterial membrane integrity due to enhanced hydrophobic interactions .
- Neurotransmitter Modulation Study : Research indicated that derivatives similar to glycine could modulate NMDA receptor activity more effectively than glycine alone due to structural enhancements from fluorination. This suggests potential applications in neurological therapies .
Q & A
Q. What are the standard synthetic routes for preparing Glycine, N-[(heptadecafluorooctyl)sulfonyl]-N-methyl-?
The compound is typically synthesized via nucleophilic substitution between a perfluorinated sulfonyl chloride and a methylated glycine derivative. For example, 4-vinylstyrene sulfonyl chloride can react with glycine in a chloroform/NaOH system under controlled conditions to form the sulfonamide bond . Reaction optimization includes stoichiometric control (e.g., 1:1 molar ratio of sulfonyl chloride to glycine) and purification via reverse-phase chromatography to address fluorinated hydrophobicity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- ¹⁹F NMR spectroscopy : Resolves fluorinated chain environments and confirms substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity, critical for perfluorinated compounds prone to isotopic complexity .
- HPLC with UV/fluorescence detection : Monitors synthetic intermediates and detects trace impurities .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of fluorinated sulfonamide formation?
The electron-withdrawing nature of the heptadecafluorooctyl group slows nucleophilic displacement, requiring extended reaction times (3–5 hours per substitution step) and elevated temperatures (40–60°C) . Silver perchlorate (AgClO₄) in tetrahydrofuran (THF) can accelerate substitutions by stabilizing transition states in multi-step peptoid syntheses .
Q. What strategies mitigate challenges in purifying fluorinated sulfonamide derivatives?
- Reverse-phase chromatography : Uses C18 columns with acetonitrile/water gradients to separate hydrophobic fluorinated products .
- Liquid-liquid extraction : Employs fluorophilic solvents (e.g., perfluorohexane) to isolate the compound from polar byproducts .
- Crystallization : Leverages low solubility in non-fluorinated solvents (e.g., hexane) to obtain high-purity crystals .
Q. How does the heptadecafluorooctyl group impact the compound’s environmental persistence?
The perfluorinated chain confers extreme stability due to strong C-F bonds, leading to:
- Bioaccumulation : Measured via octanol-water partition coefficients (log P > 5) .
- Resistance to degradation : Assessed through OECD 301B (Ready Biodegradability) tests, showing <10% mineralization over 28 days . Mitigation studies recommend advanced oxidation processes (e.g., UV/persulfate) to break down perfluorinated chains .
Application-Oriented Questions
Q. How is this compound applied in peptidomimetic polymer research?
The fluorinated sulfonamide moiety enhances polymer hydrophobicity and thermal stability. For example, it is incorporated into poly(N-aryl glycine) backbones via Z-selective ring-opening polymerization (ZROP), producing materials with low surface energy (<20 mN/m) for anti-fouling coatings .
Q. What toxicological assays are relevant for evaluating this compound’s safety?
- In vitro cytotoxicity : MTT assays on human hepatocyte (HepG2) cells to determine IC₅₀ values .
- In vivo bioaccumulation : Zebrafish (Danio rerio) models track liver and kidney accumulation over 14-day exposures .
- Endocrine disruption : Competitive binding assays against thyroid hormone receptors (TRα/TRβ) .
Data Contradiction Analysis
Q. How can discrepancies in reported toxicity data for perfluorinated sulfonamides be resolved?
Variations in toxicity thresholds (e.g., LD₅₀ ranges from 50–200 mg/kg in rodents) may stem from differences in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
